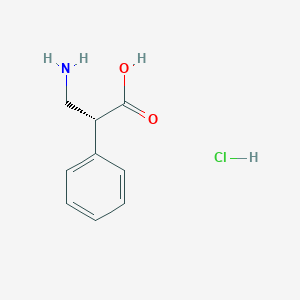
9,10-Dimethoxyphenanthrene
Overview
Description
9,10-Dimethoxyphenanthrene is an organic compound belonging to the phenanthrene family It is characterized by the presence of two methoxy groups attached to the 9th and 10th positions of the phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethoxyphenanthrene typically involves the methylation of 9,10-phenanthrenequinone. One common method includes the use of sodium dithionite, tetrabutylammonium bromide, and dimethyl sulfate in a mixture of tetrahydrofuran and water. The reaction is carried out under controlled conditions to ensure the selective formation of the dimethoxy derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 9,10-Dimethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinones, while substitution reactions can introduce halogens or nitro groups at specific positions on the phenanthrene ring .
Scientific Research Applications
9,10-Dimethoxyphenanthrene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex phenanthrene derivatives and is used in studies of aromaticity and electronic properties.
Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of aromatic compounds with biological macromolecules.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 9,10-Dimethoxyphenanthrene exerts its effects is primarily through its interactions with cellular components. In biological systems, it can modulate the activity of enzymes and receptors, influencing various signaling pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of nuclear factor-kB (NF-kB) activation, which reduces the expression of pro-inflammatory cytokines .
Comparison with Similar Compounds
- 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol
- 9,10-Diphenylmethylenedioxyphenanthrene
- 3,6-Diacetyl-9,10-dimethoxyphenanthrene
Comparison: Compared to these similar compounds, 9,10-Dimethoxyphenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. For example, the presence of methoxy groups at the 9th and 10th positions enhances its stability and electron-donating properties, making it more suitable for certain applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
9,10-dimethoxyphenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(15)18-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVPDHZJHULKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B3237558.png)
![tert-butyl7-(2-hydroxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3237561.png)
![Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B3237571.png)
![2-(5-Methylfuran-2-yl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B3237574.png)
![Methyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B3237582.png)






![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B3237615.png)


